4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
The compound “4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and two sulfonamide groups, which are often found in antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide groups, and the attachment of the 2-chlorophenyl group. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring could potentially create steric hindrance that might affect the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide groups and the piperidine ring. The sulfonamide groups might be susceptible to hydrolysis, while the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the functional groups .Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of chemicals that are frequently utilized in synthetic organic chemistry due to their biological activities, such as enzyme inhibition, and their roles as active agents in numerous chemical reactions including 1,4-addition and electrocyclization reactions. The synthesis protocols for low molecular weight compounds in this category often involve dehydrative synthesis from corresponding alcohols using specific reagents, which is a technique that can be applied to the synthesis of the mentioned compound as well, indicating its utility in creating diverse chemical structures (Kharkov University Bulletin Chemical Series, 2020).
Biological Applications
Research on sulfonamide derivatives, including compounds structurally related to "4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide," shows that these compounds have significant antibacterial, antifungal, and antiviral properties. They have been explored for their ability to inhibit the growth of various bacterial and fungal strains, as well as their potential to combat viruses like the tobacco mosaic virus. This suggests their potential application in developing new antimicrobial and antiviral agents (Journal of Chemical Crystallography, 2021), (Molecules, 2010).
Complexation and Catalysis
The compound and its derivatives also play a role in the formation of complexes with metals, which can be utilized in various industrial and pharmaceutical processes. The ability of these compounds to form stable complexes with transition metals suggests their use in catalysis and as ligands in the development of metal-based drugs. These complexes have been characterized and proposed to have octahedral geometry, which could be critical in their application as catalysts or in drug design (Applied Organometallic Chemistry, 2009).
Environmental Remediation
There is also interest in the environmental applications of sulfonamide derivatives for the remediation of pollutants. For instance, the degradation of sulfonamide antibiotics in the environment through advanced oxidation processes indicates the potential of related compounds in environmental cleanup efforts. These studies help understand the fate of such compounds in water treatment processes and their potential role in degrading environmental contaminants (The Science of the Total Environment, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that other organophosphates, like profenofos, work via the inhibition of the acetylcholinesterase enzyme
Biochemical Pathways
It’s known that many bioactive compounds can affect a variety of pathways, leading to diverse biological activities
Result of Action
Many bioactive compounds can have diverse effects at the molecular and cellular level
properties
IUPAC Name |
4-[[(2-chlorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEBZGOMNJMHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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